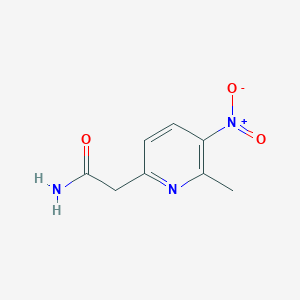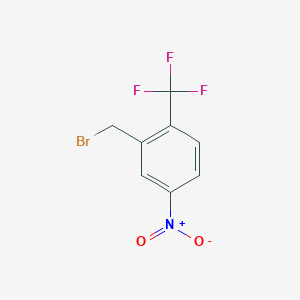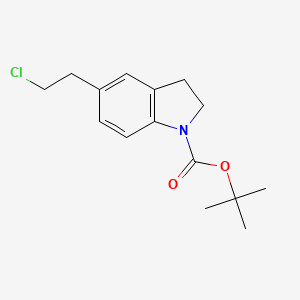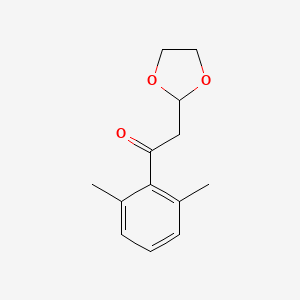
Éster tert-butílico del ácido isopropil-piperidin-4-ilmetil-carbámico
Descripción general
Descripción
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is an organic compound with the molecular formula C14H28N2O2
Aplicaciones Científicas De Investigación
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that the compound has strong bactericidal properties .
Mode of Action
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester acts by inducing depolarization of the bacterial cytoplasmic membrane . This suggests that the compound’s antibacterial action is due to the dissipation of the bacterial membrane potential .
Result of Action
The molecular and cellular effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester’s action primarily involve the disruption of the bacterial cell membrane potential . This disruption can lead to the death of the bacteria, thereby exhibiting the compound’s bactericidal properties .
Análisis Bioquímico
Biochemical Properties
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with enzymes involved in the metabolism of other compounds, altering their activity and function .
Cellular Effects
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. It may also bind to specific proteins, altering their function and activity. These interactions can result in changes in gene expression, affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the metabolism of other compounds. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular processes .
Subcellular Localization
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the piperidine intermediate: Piperidine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the isopropyl-piperidin-4-ylmethyl intermediate.
Carbamoylation: The intermediate is then reacted with tert-butylamine to form the final product, isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These compounds share a similar piperidine core structure and exhibit comparable chemical properties.
Carbamates: Compounds containing the carbamate functional group, which can undergo similar chemical reactions and have analogous applications.
Uniqueness
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLBPMPMHHADCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)






